2-Carboxy-6-chloropyridine 1-oxide
Description
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-1-2-4(6(9)10)8(5)11/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKARJOUAWGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-chloropyridine 1-oxide typically involves the chlorination of pyridine derivatives followed by oxidation. One common method is the chlorination of 2-hydroxypyridine with phosphoryl chloride, which yields 2-chloropyridine. This intermediate can then be oxidized to form the N-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-6-chloropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophiles such as organolithium or organomagnesium reagents can be used to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted pyridine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2-Carboxy-6-chloropyridine 1-oxide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Carboxy-6-chloropyridine 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxyl and chlorine groups also contribute to its chemical behavior, enabling it to form various derivatives with different properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-carboxy-6-chloropyridine 1-oxide and related compounds:
Key Observations :
- Ring System Differences: The pyridine core in this compound distinguishes it from pyrimidine (e.g., 2,6-diamino-4-chloropyrimidine 1-oxide) and naphthyridine derivatives. Pyrimidines and naphthyridines exhibit distinct electronic and steric profiles due to additional nitrogen atoms or fused rings, which influence binding interactions in biological systems .
- Functional Group Impact: The carboxylic acid group in the target compound enhances water solubility compared to methyl or methoxy substituents (e.g., 2-methoxy-naphthyridine 1-oxide). Conversely, amino groups in 2,6-diamino-4-chloropyrimidine 1-oxide increase basicity, favoring interactions with negatively charged biomolecules .
- Chlorine Position : Chlorine at the 6-position in the target compound may sterically hinder electrophilic substitution reactions compared to chlorine at the 4-position in pyrimidine analogs .
Biological Activity
2-Carboxy-6-chloropyridine 1-oxide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various therapeutic areas.
- Molecular Formula : C6H4ClNO3
- Molecular Weight : 175.56 g/mol
- Structure : The compound features a pyridine ring substituted with a carboxylic acid and a chlorine atom at specific positions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and potential for hydrogen bonding, which may facilitate interactions with protein targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial metabolic pathways, leading to cell death.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote cell cycle arrest has been documented in several in vitro assays.
Case Studies
-
Antimicrobial Efficacy : A study conducted on E. coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating potent antibacterial activity. The study also highlighted its effectiveness against biofilm formation, a critical factor in chronic infections.
Bacterial Strain MIC (µg/mL) E. coli 32 Staphylococcus aureus 16 -
Anticancer Activity : In a cell viability assay involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 60 15 30
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of the compound, identifying key functional groups that enhance its biological efficacy. The chlorinated pyridine derivative has shown improved potency compared to non-halogenated analogs, suggesting that halogen substituents may play a critical role in modulating biological activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Carboxy-6-chloropyridine 1-oxide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves chlorination and oxidation steps under controlled conditions. Key parameters include temperature (e.g., 0–5°C for chlorination to minimize side reactions), solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of POCl₃ for carboxyl group activation). Post-reaction purification via recrystallization in ethanol/water mixtures (3:1 v/v) improves purity. Characterization should include melting point analysis and HPLC (≥98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and functional groups (e.g., carboxylic proton at δ 12–14 ppm; pyridine ring protons split due to N-oxide effects).
- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and N-oxide (broad band ~1250–1300 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents. Include comparison to literature data for validation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the N-oxide moiety. For short-term use, desiccate at room temperature under nitrogen. Handle in fume hoods with nitrile gloves and lab coats due to potential irritancy (refer to SDS guidelines for similar N-oxides). Monitor degradation via TLC (silica gel, ethyl acetate/hexanes) every 6 months .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways for substituent displacement (e.g., carboxyl group vs. chloro group reactivity). Compare activation energies of potential intermediates. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via UV-Vis at 260 nm) .
Q. What strategies are recommended for resolving discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Solvent Screening : Use binary solvent systems (e.g., DMSO/water, THF/hexane) to identify polarity-dependent trends.
- Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent dispersion/polarity/hydrogen bonding.
- Control for Impurities : Pre-purify solvents (e.g., molecular sieves for drying) and compound (recrystallize ≥3 times).
- Report Detailed Protocols : Include temperature (±0.1°C), agitation method, and equilibration time (≥24 hrs) to standardize data .
Q. What experimental approaches are suitable for investigating the potential mutagenic effects of this compound derivatives?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations.
- Comet Assay : Assess DNA damage in human lymphocyte cells exposed to 0.1–10 µM concentrations.
- Structure-Activity Relationship (SAR) Analysis : Compare mutagenicity of derivatives (e.g., chloro vs. nitro substituents) using logistic regression models. Reference IARC protocols for pyridine N-oxides .
Q. How can researchers address contradictory results in the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvent batches, and inert atmosphere conditions.
- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or systematic biases .
Guidelines for Methodological Rigor
- Data Presentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials (e.g., full spectral datasets) .
- Ethical Reporting : Disclose limitations (e.g., gender/sex biases in toxicology studies) per SAGER guidelines .
- Safety Compliance : Adhere to IMDG/IATA regulations for shipping (UN 2811, Packing Group III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
